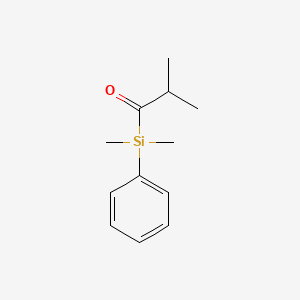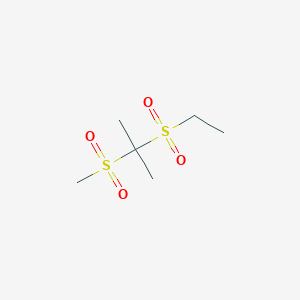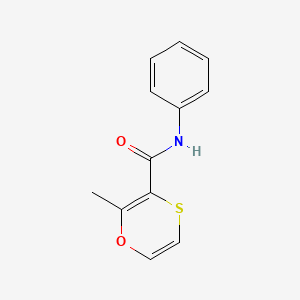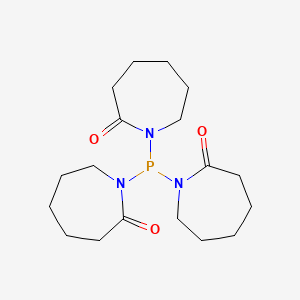
(1E,2E)-1,2-Diphenyl-N~1~,N~2~-dipropylethane-1,2-diimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E,2E)-1,2-Diphenyl-N~1~,N~2~-dipropylethane-1,2-diimine is an organic compound characterized by the presence of two phenyl groups and two propyl groups attached to an ethane backbone with diimine functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E,2E)-1,2-Diphenyl-N~1~,N~2~-dipropylethane-1,2-diimine typically involves the condensation of benzaldehyde with N-propylamine under acidic conditions to form the corresponding imine. This intermediate is then subjected to a coupling reaction with another equivalent of benzaldehyde and N-propylamine to yield the final diimine product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the reaction mixture being refluxed for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(1E,2E)-1,2-Diphenyl-N~1~,N~2~-dipropylethane-1,2-diimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the diimine functionalities to amines.
Substitution: The phenyl and propyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of benzaldehyde derivatives or carboxylic acids.
Reduction: Formation of diphenyl-N~1~,N~2~-dipropylethane-1,2-diamine.
Substitution: Formation of substituted phenyl or propyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1E,2E)-1,2-Diphenyl-N~1~,N~2~-dipropylethane-1,2-diimine is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with metals makes it a useful tool in bioinorganic chemistry.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties, including anti-cancer and anti-microbial activities.
Industry
Industrially, the compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable and versatile structures.
Mecanismo De Acción
The mechanism by which (1E,2E)-1,2-Diphenyl-N~1~,N~2~-dipropylethane-1,2-diimine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The diimine functionalities can coordinate with metal ions, altering the activity of metalloenzymes. Additionally, the phenyl groups can engage in π-π interactions with aromatic residues in proteins, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
(1E,2E)-1,2-Diphenylethane-1,2-diimine: Lacks the propyl groups, resulting in different steric and electronic properties.
(1E,2E)-1,2-Diphenyl-N~1~,N~2~-dimethylethane-1,2-diimine: Contains methyl groups instead of propyl groups, affecting its reactivity and applications.
(1E,2E)-1,2-Diphenyl-N~1~,N~2~-diethylethane-1,2-diimine: Contains ethyl groups, offering a balance between the properties of the methyl and propyl derivatives.
Uniqueness
The presence of propyl groups in (1E,2E)-1,2-Diphenyl-N~1~,N~2~-dipropylethane-1,2-diimine imparts unique steric and electronic characteristics, making it distinct from its analogs
Propiedades
Número CAS |
136838-86-3 |
|---|---|
Fórmula molecular |
C20H24N2 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
1,2-diphenyl-N,N'-dipropylethane-1,2-diimine |
InChI |
InChI=1S/C20H24N2/c1-3-15-21-19(17-11-7-5-8-12-17)20(22-16-4-2)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |
Clave InChI |
WQQVJTUWUGDQBS-UHFFFAOYSA-N |
SMILES canónico |
CCCN=C(C1=CC=CC=C1)C(=NCCC)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[2-Amino-5-(diethylamino)phenyl]methyl}methanesulfonamide](/img/structure/B14273969.png)

![[4-(Methanesulfonyl)buta-2,3-dien-2-yl]benzene](/img/structure/B14273975.png)





![4-(Decyloxy)phenyl 4-[(methoxycarbonyl)oxy]benzoate](/img/structure/B14274002.png)





